1-[2,6-Bis(propan-2-yl)phenyl]-3-[1-butyl-4-(3-methoxyphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl]urea
Overview
Description
SM-32504 is a synthetic organic compound known for its potent inhibition of acyl-CoA:cholesterol O-acyltransferase (ACAT). This enzyme plays a crucial role in cholesterol metabolism by catalyzing the formation of cholesteryl esters from cholesterol and fatty acyl-CoA . The molecular formula of SM-32504 is C32H38N4O3, and it has a molecular weight of 526.67 g/mol .
Preparation Methods
The synthesis of SM-32504 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of naphthylidinoylureas, which are then subjected to various reaction conditions to yield the final product .
Chemical Reactions Analysis
SM-32504 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
SM-32504 has a wide range of scientific research applications, including:
Mechanism of Action
SM-32504 exerts its effects by inhibiting the activity of ACAT, an enzyme involved in cholesterol metabolism. By inhibiting ACAT, SM-32504 reduces the formation of cholesteryl esters, leading to decreased cholesterol storage in cells . This inhibition affects various molecular targets and pathways involved in cholesterol homeostasis and lipid metabolism .
Comparison with Similar Compounds
SM-32504 is unique in its potent inhibition of ACAT compared to other similar compounds. Some similar compounds include:
Avasimibe: Another ACAT inhibitor with a different chemical structure but similar inhibitory effects on ACAT.
F12511: A compound with similar ACAT inhibitory properties but different pharmacokinetic profiles.
CI-1011: An ACAT inhibitor with a distinct chemical structure and mechanism of action.
These compounds share similar biological activities but differ in their chemical structures, pharmacokinetics, and specific applications .
Properties
Molecular Formula |
C32H38N4O3 |
---|---|
Molecular Weight |
526.7 g/mol |
IUPAC Name |
1-[1-butyl-4-(3-methoxyphenyl)-2-oxo-1,8-naphthyridin-3-yl]-3-[2,6-di(propan-2-yl)phenyl]urea |
InChI |
InChI=1S/C32H38N4O3/c1-7-8-18-36-30-26(16-11-17-33-30)27(22-12-9-13-23(19-22)39-6)29(31(36)37)35-32(38)34-28-24(20(2)3)14-10-15-25(28)21(4)5/h9-17,19-21H,7-8,18H2,1-6H3,(H2,34,35,38) |
InChI Key |
ORFMGXFFDRWECM-UHFFFAOYSA-N |
SMILES |
CCCCN1C2=C(C=CC=N2)C(=C(C1=O)NC(=O)NC3=C(C=CC=C3C(C)C)C(C)C)C4=CC(=CC=C4)OC |
Canonical SMILES |
CCCCN1C2=C(C=CC=N2)C(=C(C1=O)NC(=O)NC3=C(C=CC=C3C(C)C)C(C)C)C4=CC(=CC=C4)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SM-32504; SM 32504; SM32504. |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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